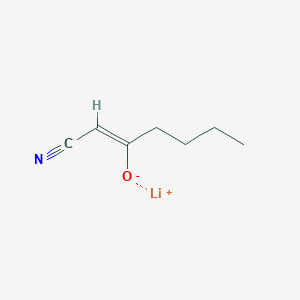
Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated to a cyanohexenolate ligand, which imparts distinct reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate typically involves the reaction of lithium metal with 1-cyanohex-1-en-2-ol in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the lithium reagent. The reaction proceeds as follows:
Li+C6H9NO→LiC6H8NO+H2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include lithium oxides, lithium alkoxides, and substituted cyanohexenolates, depending on the reaction conditions and reagents used.
科学的研究の応用
Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
作用機序
The mechanism of action of Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of enzymes by binding to active sites or altering the conformation of the enzyme. The cyanohexenolate ligand can participate in electron transfer reactions, influencing redox pathways and cellular signaling processes.
類似化合物との比較
Similar Compounds
Lithium hexafluorophosphate: Used in lithium-ion batteries, but lacks the organic ligand structure.
Lithium carbonate: Commonly used in medicine for the treatment of bipolar disorder, but has different chemical properties.
Lithium aluminum hydride: A strong reducing agent, but does not have the same reactivity as Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate.
Uniqueness
This compound is unique due to its combination of a lithium ion with an organic ligand, which imparts distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
lithium;(Z)-1-cyanohex-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.Li/c1-2-3-4-7(9)5-6-8;/h5,9H,2-4H2,1H3;/q;+1/p-1/b7-5-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMXGOLYNGZEL-YJOCEBFMSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC(=CC#N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCC/C(=C/C#N)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10LiNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














